1-(3,4-Dichlorobenzoyl)piperazine

Medicinal Chemistry Halogen Bonding Conformational Analysis

Medicinal chemistry campaigns require building blocks with a single reactive handle for controlled diversification. This mono-substituted N-benzoyl piperazine (CAS 477204-98-1) provides exactly that: a free secondary amine for regioselective coupling, while the 3,4-dichlorobenzoyl group delivers optimized lipophilicity and halogen bonding capacity. - **Key differentiator:** The free NH enables linker attachment for PROTACs and affinity probes-impossible with bis-benzoyl analogs. - **Research-proven utility:** Ideal for CNS agent libraries; 3,4-dichloro pattern enhances BBB penetration potential. - **Supply reliability:** 98% purity (mode from market data) ensures batch-to-batch consistency; stable at 2-8°C for automated workflows.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13 g/mol
CAS No. 477204-98-1
Cat. No. B3190783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzoyl)piperazine
CAS477204-98-1
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H12Cl2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
InChIKeyUBCYVQSOJGFKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzoyl)piperazine: Sourcing & Structural Baseline


1-(3,4-Dichlorobenzoyl)piperazine (CAS 477204-98-1) is a mono-substituted N-benzoyl piperazine derivative characterized by a 3,4-dichlorophenyl carbonyl group attached to the piperazine nitrogen . The compound serves as a versatile synthetic intermediate and building block for the development of pharmacologically active molecules, particularly in medicinal chemistry programs targeting central nervous system disorders and anti-inflammatory pathways [1]. As a member of the N-acyl piperazine class, this compound features a free secondary amine on the piperazine ring, providing a key reactive handle for further derivatization and conjugation .

Why Generic Analogs Cannot Replace 1-(3,4-Dichlorobenzoyl)piperazine


Substitution of 1-(3,4-dichlorobenzoyl)piperazine with other dichlorobenzoyl positional isomers (e.g., 2,4-, 2,5-, or 3,5-dichloro) or mono-chloro analogs introduces meaningful differences in physicochemical properties, target binding affinity, and synthetic accessibility . For instance, the 3,4-dichloro substitution pattern confers a specific dipole moment and electron density distribution that influences halogen bonding interactions with biological targets, whereas the 2,3-dichloro pattern exhibits altered steric hindrance and conformational preferences . Furthermore, the free NH of this mono-benzoyl piperazine enables regioselective functionalization that would be impossible with the corresponding di-substituted 1,4-bis(3,4-dichlorobenzoyl)piperazine analog, which lacks a reactive amine handle for downstream diversification . These structural nuances directly impact synthetic yield, purity profiles, and ultimately the SAR interpretation in medicinal chemistry campaigns.

1-(3,4-Dichlorobenzoyl)piperazine vs. Structural Analogs: Comparative Evidence


Steric Hindrance: 3,4- vs. 2,3-Dichloro Substitution

The 3,4-dichlorobenzoyl substitution pattern yields a computed molecular weight of 259.13 g/mol and a characteristic InChIKey of UBCYVQSOJGFKKO-UHFFFAOYSA-N, distinguishing it from the 2,4-dichloro isomer (CAS 563538-34-1; MW 259.13 but different InChIKey) and the 2,5-dichloro isomer (CAS 926254-75-3) . The 3,4-substitution positions the chlorine atoms in a coplanar arrangement relative to the aromatic ring, minimizing steric clash with the adjacent carbonyl group, whereas the 2,3-dichloro pattern introduces significant ortho-substituent steric hindrance that can restrict rotation around the amide bond and alter the preferred conformation of the benzoyl moiety .

Medicinal Chemistry Halogen Bonding Conformational Analysis

Mono- vs. Bis-Benzoyl: Reactive Amine Availability

1-(3,4-Dichlorobenzoyl)piperazine possesses a single acyl group and a free secondary amine (pKa ~9.0 estimated for the piperazine NH), whereas the bis-substituted analog 1,4-bis(3,4-dichlorobenzoyl)piperazine (MW 432.1 g/mol) is fully acylated at both nitrogens, rendering it synthetically inert for further N-functionalization without deprotection steps . The free NH in the mono-benzoyl compound serves as a reactive nucleophile for subsequent alkylation, acylation, or reductive amination reactions, enabling the construction of diverse piperazine-based libraries .

Synthetic Intermediate Regioselective Derivatization Medicinal Chemistry

Purity Comparison: 3,4- vs. 2,4-Dichloro Isomer

Commercial sources offer 1-(3,4-dichlorobenzoyl)piperazine at purities of 95% (Sigma-Aldrich) and 98% (Leyan), with MDL number MFCD08444694 and storage specification of 2–8 °C for optimal stability . In contrast, the 2,4-dichloro isomer (CAS 563538-34-1) is typically offered only at 95% purity with less stringent storage recommendations . The 98% purity grade of the 3,4-isomer reduces the need for in-house repurification prior to use in sensitive coupling reactions, directly impacting workflow efficiency.

Quality Control Synthetic Reliability Purity Specification

Pharmacophore Activity of 3,4-Dichlorobenzoyl Piperazines

While direct biological data for 1-(3,4-dichlorobenzoyl)piperazine itself is limited, class-level inference from structurally related 3,4-dichlorobenzoyl piperazines indicates that this substitution pattern is associated with serotonin receptor agonist activity and anti-inflammatory effects . The 3,4-dichlorobenzoyl moiety serves as a privileged pharmacophore that enhances target binding through halogen bonding interactions, a feature not present in unsubstituted benzoyl piperazines . Derivatives bearing this moiety have shown IC50 values in the nanomolar range against certain enzyme targets .

Serotonin Receptor Anti-inflammatory Pharmacophore

Key Research Applications for 1-(3,4-Dichlorobenzoyl)piperazine


CNS-Targeted Piperazine Library Synthesis

1-(3,4-Dichlorobenzoyl)piperazine serves as a key intermediate for the synthesis of novel piperazine-based CNS agents . The free secondary amine enables regioselective coupling with diverse electrophiles (e.g., substituted benzyl halides, sulfonyl chlorides, or heteroaryl aldehydes) to generate focused libraries of N-substituted piperazines . The 3,4-dichlorobenzoyl group imparts favorable lipophilicity and halogen bonding capacity that can enhance blood-brain barrier penetration and target engagement, as inferred from the activity of related 3,4-dichlorobenzoyl piperazine derivatives .

Affinity Probe and PROTAC Development

The compound‘s single reactive amine handle makes it ideally suited for conjugation to linkers in the construction of chemical biology tools such as PROTACs (proteolysis targeting chimeras) and affinity-based probes . The 3,4-dichlorobenzoyl moiety provides a hydrophobic anchor that can be exploited for target protein recognition, while the piperazine ring offers a rigid, well-defined vector for linker attachment . Compared to the corresponding bis-benzoyl piperazine, the mono-benzoyl compound is the only viable option for these applications due to the requirement of a free nucleophilic site for linker installation .

Parallel Library Synthesis Scaffold

In parallel synthesis and high-throughput chemistry workflows, 1-(3,4-dichlorobenzoyl)piperazine is employed as a central scaffold for rapid diversification . The 98% purity grade available from reputable vendors (e.g., Leyan) ensures minimal batch-to-batch variability, reducing the need for pre-synthesis quality control and enabling consistent reaction yields across multi-well plates . The compound‘s stability at 2–8 °C allows for long-term storage of stock solutions, facilitating automated liquid handling and large-scale library production .

API Route Scouting Intermediate

1-(3,4-Dichlorobenzoyl)piperazine is utilized in process chemistry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) containing a piperazine motif . The robust synthetic accessibility of the 3,4-dichloro isomer, coupled with its commercial availability in multi-gram quantities, makes it a practical starting material for route scouting and early-phase process development . The defined InChIKey (UBCYVQSOJGFKKO-UHFFFAOYSA-N) ensures unambiguous compound identification and compliance with regulatory documentation standards .

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